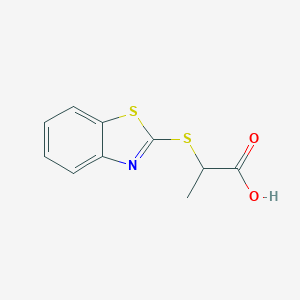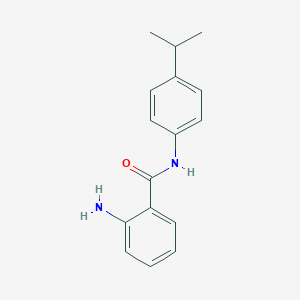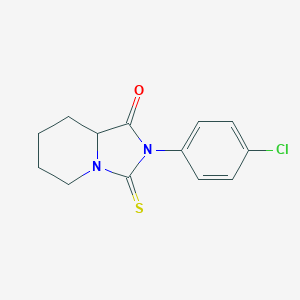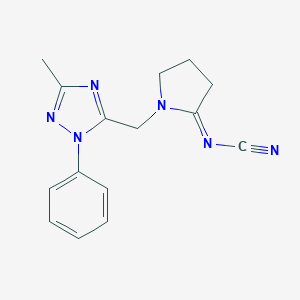
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTC belongs to the class of triazolopyridine derivatives and has shown promising results in various studies.
作用机制
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for cognitive function.
生化和生理效应
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
实验室实验的优点和局限性
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has several advantages for use in lab experiments. It is easy to synthesize and can be purified using standard methods. (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has also been shown to have a high degree of selectivity for its target enzymes and proteins. However, one limitation of (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide. One area of research is the development of (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide as a therapeutic agent for the treatment of Alzheimer's disease. Another area of research is the development of (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide as an antibacterial and antifungal agent. Additionally, further studies are needed to fully understand the mechanism of action of (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide and its potential applications in other diseases.
合成方法
The synthesis of (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide involves the reaction of 3-methyl-1-phenyl-1H-1,2,4-triazole-5-carbaldehyde with 2-pyrrolidinone and cyanamide in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is purified using column chromatography.
科学研究应用
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has also been studied for its antibacterial and antifungal properties.
属性
CAS 编号 |
159383-37-6 |
|---|---|
产品名称 |
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide |
分子式 |
C15H16N6 |
分子量 |
280.33 g/mol |
IUPAC 名称 |
[1-[(5-methyl-2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C15H16N6/c1-12-18-15(10-20-9-5-8-14(20)17-11-16)21(19-12)13-6-3-2-4-7-13/h2-4,6-7H,5,8-10H2,1H3 |
InChI 键 |
RJNRCAWWBCOWIY-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=N1)CN2CCCC2=NC#N)C3=CC=CC=C3 |
规范 SMILES |
CC1=NN(C(=N1)CN2CCCC2=NC#N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



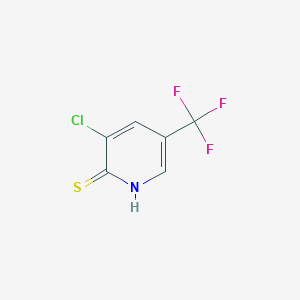
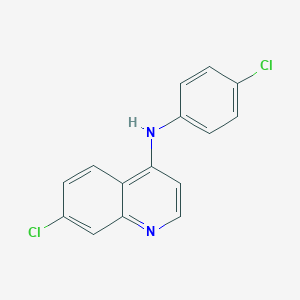
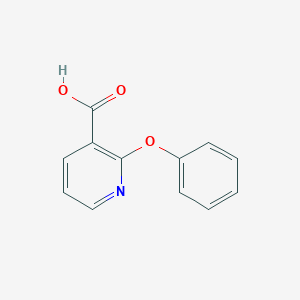
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
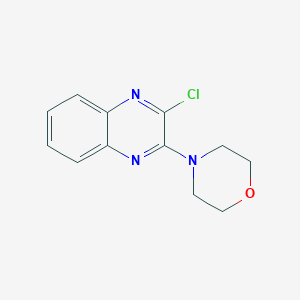
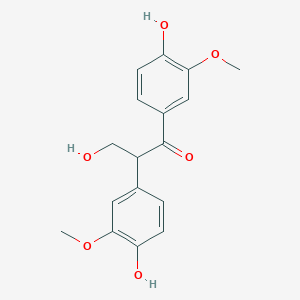
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
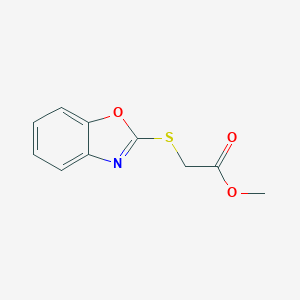
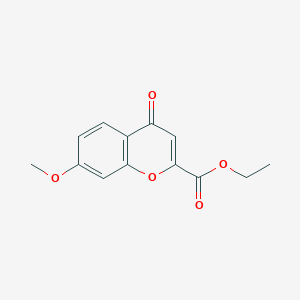
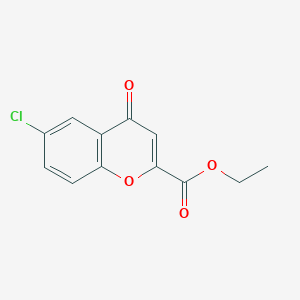
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
